molecular formula C16H16N4O3S B3001934 1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097901-19-2

1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B3001934
CAS No.: 2097901-19-2
M. Wt: 344.39
InChI Key: IGQLBSJBZGXPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with two distinct heterocyclic groups: a 7-methoxy-1-benzofuran-2-carbonyl moiety and a 1,2,5-thiadiazol-3-yl group. The benzofuran ring system, with its methoxy substituent, likely influences electronic and steric properties, while the thiadiazole ring contributes to hydrogen-bonding and π-stacking interactions. Piperazine derivatives are widely studied for their pharmacological versatility, and this compound’s unique substitution pattern positions it as a candidate for further exploration in drug discovery .

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-22-12-4-2-3-11-9-13(23-15(11)12)16(21)20-7-5-19(6-8-20)14-10-17-24-18-14/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLBSJBZGXPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which combine a piperazine moiety with a benzofuran and a thiadiazole. These structural components are known to contribute to various pharmacological properties.

  • Molecular Formula : C16H16N4O3S
  • Molecular Weight : 344.39 g/mol
  • IUPAC Name : (7-methoxy-1-benzofuran-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzofuran and piperazine exhibit notable activity against Mycobacterium tuberculosis (Mtb). A study highlighted that compounds similar to this compound showed minimum inhibitory concentrations (MIC) comparable to standard anti-TB drugs like ethambutol. Specifically, some derivatives demonstrated MIC values as low as 0.78 µg/mL against Mtb, indicating strong antibacterial potential .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound's structural framework suggests potential for anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, related benzofuran derivatives have shown significant cytotoxicity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values lower than those of established chemotherapeutics like cisplatin .

Study 1: Antimycobacterial Activity

A series of hybrids incorporating piperazine and benzofuran were synthesized and tested for their activity against Mtb H37Rv. The study revealed that certain compounds exhibited potent activity with MIC values ranging from 0.78 to 1.56 µg/mL. These findings underscore the potential of piperazine-benzofuran hybrids as candidates for new anti-TB treatments .

CompoundMIC (µg/mL)Comparison DrugComparison MIC (µg/mL)
4a0.78Isoniazid0.05
4d1.56Ethambutol1.56

Study 2: Cytotoxicity Evaluation

In another study focusing on the anticancer properties, the cytotoxicity of the compound was evaluated against human lung cancer cell line A549 using the MTT assay. The results indicated a promising safety profile with low toxicity levels compared to standard anticancer agents, suggesting its suitability for further development in cancer therapy .

CompoundIC50 (µg/mL)Cell LineReference DrugReference IC50 (µg/mL)
Test Compound>50A549Cisplatin10

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and molecular differences between the target compound and similar piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine C₁₅H₁₅N₄O₃S (hypothetical) 343.37 (calculated) 7-Methoxybenzofuran-2-carbonyl, 1,2,5-thiadiazol-3-yl Combines electron-rich benzofuran and electron-deficient thiadiazole.
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-propylpiperazine C₉H₁₅ClN₄S 246.76 4-Chloro-thiadiazole, propyl Chlorine enhances lipophilicity; propyl may increase metabolic stability.
1-(3,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine C₁₃H₁₂Cl₂N₄OS 343.23 3,4-Dichlorobenzoyl, thiadiazole Dichlorophenyl enhances halogen bonding; higher Cl content may affect toxicity.
[4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Varies Varies Fluorobenzyl, diverse carbonyl groups Fluorine improves bioavailability; tyrosine kinase inhibition reported.
1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine C₁₉H₂₁F₃N₂O₂S 410.44 Tosyl, trifluoromethylbenzyl Trifluoromethyl enhances metabolic resistance; broad biological activities.

Key Observations

Substituent Effects on Activity :

  • The 7-methoxybenzofuran group in the target compound distinguishes it from analogs with halogenated aryl groups (e.g., dichlorobenzoyl in ). Methoxy groups typically enhance solubility but may reduce membrane permeability compared to lipophilic chloro substituents.
  • The thiadiazole ring is a common feature in analogs like and , suggesting its role as a pharmacophore for target engagement.

Synthetic Accessibility :

  • Derivatives such as those in and are synthesized via nucleophilic substitution or condensation reactions, which may also apply to the target compound. However, the benzofuran-carbonyl linkage could require specialized coupling reagents or catalysts.

Biological Relevance :

  • Piperazines with fluorinated substituents (e.g., ) exhibit kinase inhibition, while tosyl derivatives () show broad anti-inflammatory and antimicrobial activities. The target compound’s benzofuran-thiadiazole combination may confer unique selectivity for neurological or oncological targets, though empirical data are lacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.